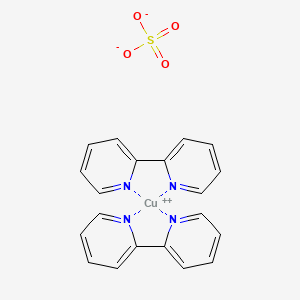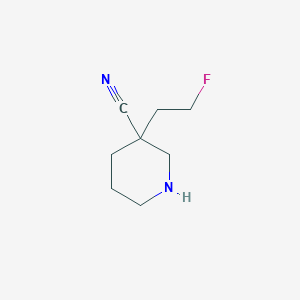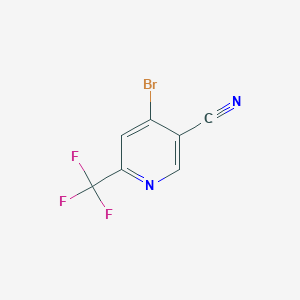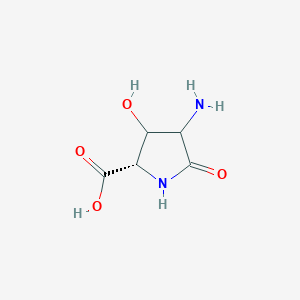![molecular formula C6H2BrClN2O B13145584 4-Bromo-2-chlorooxazolo[4,5-c]pyridine](/img/structure/B13145584.png)
4-Bromo-2-chlorooxazolo[4,5-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-chlorooxazolo[4,5-c]pyridine is a heterocyclic compound that contains both bromine and chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chlorooxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-3-bromo-4-chloropyridine with glyoxal in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-Bromo-2-chlorooxazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form oxazolo[4,5-c]pyridine derivatives with different oxidation states. Reduction reactions can also be performed to modify the functional groups attached to the heterocyclic ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazolo[4,5-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-Bromo-2-chlorooxazolo[4,5-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biological studies to investigate the interaction of heterocyclic compounds with biological macromolecules.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex heterocyclic structures.
作用機序
The mechanism of action of 4-Bromo-2-chlorooxazolo[4,5-c]pyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that are crucial for the biological activity of the compound.
類似化合物との比較
Similar Compounds
- 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine
- 2-(tert-Butyl)-4-chlorooxazolo[4,5-c]pyridine-7-carbonitrile
- 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
Uniqueness
4-Bromo-2-chlorooxazolo[4,5-c]pyridine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and potential for diverse chemical modifications. This dual halogenation allows for a broader range of chemical transformations compared to similar compounds with only one halogen atom. Additionally, the specific arrangement of atoms in the oxazolo[4,5-c]pyridine ring system contributes to its unique chemical and physical properties.
特性
分子式 |
C6H2BrClN2O |
|---|---|
分子量 |
233.45 g/mol |
IUPAC名 |
4-bromo-2-chloro-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H2BrClN2O/c7-5-4-3(1-2-9-5)11-6(8)10-4/h1-2H |
InChIキー |
IWTZDQOZCLQRJR-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C2=C1OC(=N2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



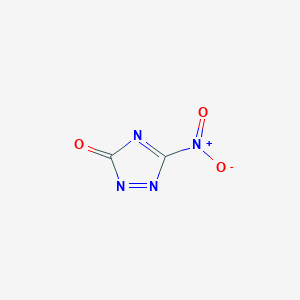
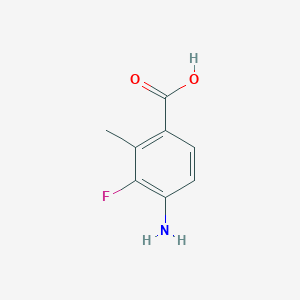
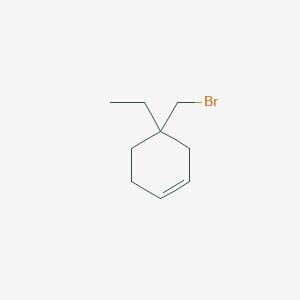
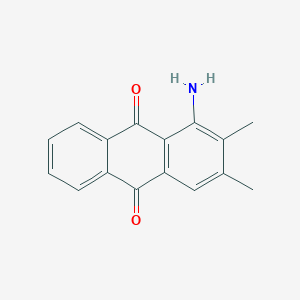
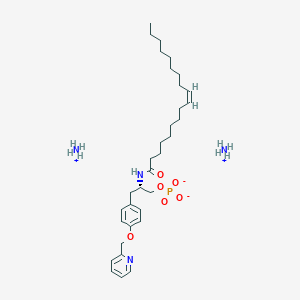
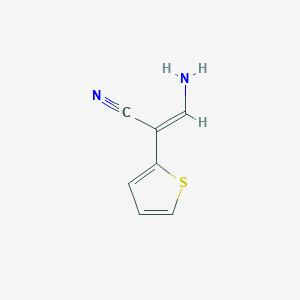
![(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride](/img/structure/B13145551.png)
